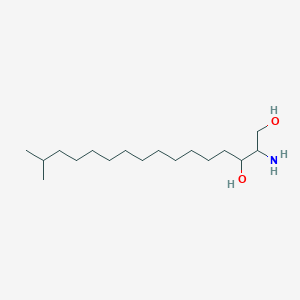

2-amino-15-methylhexadecane-1,3-diol

Description

Overview of Complex Amino Alcohols and Diols in Contemporary Chemical Research

Complex amino alcohols and diols are organic compounds characterized by the presence of both an amino group (-NH2) and two hydroxyl (-OH) groups. scbt.com This bifunctionality makes them highly versatile building blocks in organic synthesis and materials science. scbt.com In contemporary research, these compounds are pivotal for creating complex molecular architectures. scbt.comdiva-portal.org

Their applications are wide-ranging. In biochemistry, they are integral to the study of metabolic pathways and enzyme functions. scbt.com In materials science, they are used to modify surfaces and create materials with specific functionalities. scbt.com Chiral amino alcohols, a subset to which 2-amino-15-methylhexadecane-1,3-diol belongs, are particularly valuable in asymmetric synthesis, where the creation of a specific stereoisomer of a chiral molecule is crucial. They are used as chiral ligands in metal-catalyzed reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov

Historical Development of Research on Long-Chain Amino Diol Architectures

The study of long-chain amino diols is intrinsically linked to the history of lipid chemistry. The first sphingoid base, "sphingosin," was described in 1884 by J. L. W. Thudichum. sigmaaldrich.comresearchgate.netmtroyal.ca However, its correct structure as (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol was not determined until 1947 by Herb Carter. sigmaaldrich.comresearchgate.netmtroyal.ca This discovery laid the foundation for the field of sphingolipids, a class of lipids derived from these amino alcohol backbones. sigmaaldrich.comresearchgate.netmtroyal.ca

Early research focused on isolating and characterizing naturally occurring sphingoid bases. Over the decades, advancements in analytical techniques led to the identification of a vast diversity of these structures, with over 60 variations known by the late 20th century. nih.gov The development of synthetic methodologies, such as those utilizing threonine aldolases and Wittig olefination, has further expanded the ability of chemists to create novel long-chain amino diol architectures with tailored properties. researchgate.netmdpi.com This has been driven by the need for standards for biological studies and the exploration of new therapeutic agents. researchgate.net The microbial synthesis of diols from amino acid metabolism has also emerged as a promising avenue for producing these complex molecules from renewable feedstocks. pnas.orgnih.govresearchgate.net

Structural Relationship of this compound to Sphingoid Bases and Related Lipids

This compound is structurally a sphingoid base, a class of aliphatic amino alcohols that form the backbone of sphingolipids. nih.govnih.gov Specifically, it is a derivative of hexadecasphinganine, which is a C16 sphinganine (B43673). nih.gov The defining feature of this compound is the methyl group at the 15th carbon position of the hexadecane (B31444) chain. nih.gov

Sphingoid bases are characterized by a long-chain aliphatic backbone, an amino group at the C-2 position, and hydroxyl groups typically at the C-1 and C-3 positions. nih.gov The parent compound for sphingoid nomenclature is (2S,3R)-2-aminooctadecane-1,3-diol, also known as sphinganine or dihydrosphingosine. nih.gov Sphingosine (B13886), the most well-known sphingoid base, has a double bond between C-4 and C-5. nih.gov

The structural variations in sphingoid bases are extensive and include differences in chain length, the number and position of double bonds, and the presence of additional hydroxyl groups or other substituents. researchgate.netnih.gov For instance, some marine organisms contain unique sphingoid bases like 2-amino-9-methyl-4,8,10-octadecatriene-1,3-diol. nih.gov Another related compound is 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, which features a sulfonic acid group. chemnet.com The specific stereochemistry of this compound is (2S,3R), which is common among naturally occurring sphingoid bases. nih.gov

Table 1: Structural Comparison of this compound and Related Sphingoid Bases

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C17H37NO2 | C16 backbone with a methyl group at C-15. Saturated chain. nih.gov |

| Sphinganine (Dihydrosphingosine) | C18H39NO2 | C18 backbone. Saturated chain. nih.gov |

| Sphingosine | C18H37NO2 | C18 backbone with a trans double bond at C-4. |

| 2-amino-9-methyl-4,8,10-octadecatriene-1,3-diol | C19H35NO2 | C18 backbone with a methyl group at C-9 and three double bonds. nih.gov |

This table is interactive. Click on the headers to sort the data.

Significance of this compound within its Distinct Chemical Class

The significance of this compound lies in its identity as a specific, naturally occurring or synthetic sphingoid base. nih.gov Sphingolipids, and their constituent sphingoid bases, are not merely structural components of cell membranes but are also crucial signaling molecules involved in a variety of cellular processes. researchgate.net

The unique branched-chain structure of this compound, with its terminal iso-methyl group, may confer specific physical properties, such as altered membrane fluidity or different metabolic fates compared to its straight-chain counterparts. The study of such non-canonical sphingoid bases helps to elucidate the structure-activity relationships of this important class of lipids.

Furthermore, synthetic access to specific sphingoid bases like this compound is important for research purposes. It allows for the preparation of probes to study the enzymes involved in sphingolipid metabolism and to investigate the biological roles of specific sphingolipid species. The presence of chiral centers also makes it a target for stereoselective synthesis, advancing the field of asymmetric catalysis. diva-portal.org

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2S,3R)-2-amino-15-methylhexadecane-1,3-diol nih.gov |

| Molecular Formula | C17H37NO2 nih.gov |

| Molecular Weight | 287.5 g/mol nih.gov |

| CAS Number | 26048-10-2 nih.gov |

| Stereochemistry | (2S,3R) nih.gov |

This table is interactive. Click on the headers to sort the data.

Properties

Molecular Formula |

C17H37NO2 |

|---|---|

Molecular Weight |

287.5 g/mol |

IUPAC Name |

2-amino-15-methylhexadecane-1,3-diol |

InChI |

InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3 |

InChI Key |

VFYHIOGWELBGIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(C(CO)N)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Amino 15 Methylhexadecane 1,3 Diol and Its Stereoisomers

Retrosynthetic Analysis of 2-amino-15-methylhexadecane-1,3-diol Scaffolds

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. amazonaws.com This approach involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com

A primary disconnection for the 2-amino-1,3-diol moiety involves breaking the carbon-nitrogen and carbon-oxygen bonds, leading to synthons that can be formed through reactions like aminohydroxylation or the opening of an epoxide with an amine nucleophile. beilstein-journals.org Another key disconnection is the carbon-carbon bond between the second and third carbons, suggesting an aldol-type reaction or the addition of an organometallic reagent to an α-amino aldehyde. acs.org

The long, branched alkyl chain can be disconnected at various points. A logical disconnection is at the bond between C14 and C15, which could be formed via a Grignard reaction or other carbon-carbon bond-forming reactions. Further disconnections along the hexadecane (B31444) chain would lead to smaller, more manageable fragments that can be coupled together.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursor Synthons |

| This compound | C2-N bond, C1-O and C3-O bonds | An appropriate α,β-unsaturated ester and an amine source |

| C2-C3 bond | An α-amino aldehyde and a long-chain organometallic reagent | |

| C14-C15 bond | A C14 aldehyde or ketone and a methyl organometallic reagent |

Stereoselective and Enantioselective Synthesis Strategies for this compound

Achieving the desired stereochemistry at the C2 and C3 positions is a critical aspect of synthesizing this compound. Various stereoselective and enantioselective strategies have been developed for the synthesis of 2-amino-1,3-diols.

Asymmetric Carbon-Carbon Bond Formation in the Hexadecane Chain

The construction of the long hexadecane chain with a methyl branch at the 15-position requires precise control over carbon-carbon bond formation. libretexts.org Asymmetric metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, can be employed to join smaller chiral fragments. Alternatively, iterative approaches using chiral building blocks can be utilized to construct the chain with the desired stereochemistry. The use of organometallic reagents in these processes allows for the formation of new carbon-carbon bonds. libretexts.org

Stereocontrol during Amino and Hydroxyl Group Installation

The introduction of the amino and hydroxyl groups with specific stereochemistry is a pivotal step. beilstein-journals.orgelsevierpure.com One common method is the Sharpless asymmetric aminohydroxylation, which can introduce both functionalities in a single, highly stereoselective step from an alkene precursor. beilstein-journals.org Another approach involves the stereoselective opening of a chiral epoxide with an amine nucleophile. The stereochemistry of the epoxide dictates the stereochemistry of the resulting amino alcohol. nih.gov Furthermore, diastereoselective reductions of α-amino ketones can provide access to the desired amino diol stereoisomers. acs.org

Chiral Auxiliary-Mediated Approaches in Amino Diol Synthesis

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. numberanalytics.com In the synthesis of amino diols, chiral auxiliaries can be attached to the nitrogen or oxygen atoms to control the facial selectivity of subsequent reactions. numberanalytics.comacs.org For instance, an Evans' oxazolidinone auxiliary can be used to direct the stereoselective alkylation of an enolate to establish the stereocenters at C2 and C3. acs.org After the desired stereochemistry is set, the auxiliary is cleaved to yield the final product. numberanalytics.com

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses of 2-amino-1,3-diols

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the asymmetric synthesis of 2-amino-1,3-diols. nih.govacs.org Chiral organocatalysts, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) and Mannich reactions to construct the amino diol core with high enantioselectivity. acs.orgnih.gov These reactions often proceed through enamine or iminium ion intermediates.

Metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and transfer hydrogenation, are also widely used. mdpi.comgeorgiasouthern.edu Chiral transition metal complexes, often containing ligands like BINAP or PHOX, can effectively catalyze the reduction of α-amino ketones or the hydrogenation of enamides to afford chiral amino alcohols with high enantiomeric excess. mdpi.comacs.org

| Catalytic Method | Catalyst Type | Key Transformation | Stereochemical Outcome |

| Organocatalysis | Proline derivatives | Asymmetric Aldol/Mannich reactions | High diastereo- and enantioselectivity acs.org |

| Metal Catalysis | Rhodium-BINAP | Asymmetric Hydrogenation | High enantioselectivity |

| Metal Catalysis | Ruthenium-TsDPEN | Asymmetric Transfer Hydrogenation | High enantioselectivity |

Total Synthesis Approaches to this compound and Analogues

The total synthesis of this compound and its analogues often combines several of the aforementioned strategies. nih.gov A typical approach might start with the synthesis of a chiral building block containing the C15 methyl group, followed by chain elongation using iterative cross-coupling reactions. The 2-amino-1,3-diol moiety can then be installed using a stereoselective method like asymmetric aminohydroxylation or by coupling a chiral amino alcohol fragment.

For example, a convergent synthesis could involve the preparation of two key fragments: a long-chain alkyl halide with the correct stereochemistry at C15 and a chiral C3 building block containing the amino and hydroxyl functionalities. These two fragments can then be joined via a carbon-carbon bond-forming reaction to complete the synthesis. The synthesis of analogues with variations in the alkyl chain or the stereochemistry of the amino diol moiety can be achieved by modifying the starting materials and synthetic route accordingly. nih.gov

Convergent and Linear Synthesis Pathways for Long-Chain Amino Diols

The synthesis of complex molecules like this compound, a long-chain amino diol, can be approached through two primary strategies: linear and convergent synthesis.

The synthesis of related long-chain amino diols, such as sphingosines, often employs these strategies. researchgate.netgoogle.com For example, a practical synthesis of D-erythro-sphingosine has been achieved from commercially available D-ribo-phytosphingosine, demonstrating a multi-step transformation to create the desired stereochemistry and functionality. researchgate.net

Protecting Group Strategies for Amino and Hydroxyl Functionalities in this compound Synthesis

The synthesis of a polyfunctional molecule like this compound, which contains both amino and hydroxyl groups, necessitates a sophisticated protecting group strategy. bham.ac.ukjocpr.com Protecting groups are temporary modifications to functional groups that prevent them from reacting under certain conditions, thereby directing a reaction to a different part of the molecule. organic-chemistry.orgyoutube.com This ensures chemoselectivity and prevents unwanted side reactions. youtube.com

The choice of protecting groups is critical and must be stable under the reaction conditions of subsequent steps, yet be easily and selectively removable without altering the rest of the molecule. organic-chemistry.orgnumberanalytics.com For the amino and hydroxyl groups present in the target molecule, several common protecting groups are employed.

Common Protecting Groups for Synthesis:

A key concept in synthesizing complex molecules is orthogonal protection . This strategy uses multiple protecting groups that can be removed under different, specific conditions without affecting the others. wikipedia.orgfiveable.me For instance, an amine could be protected with an Fmoc group (base-labile) while a hydroxyl group is protected with a TBDMS group (fluoride-labile) and another hydroxyl is protected as a benzyl (B1604629) ether (removed by hydrogenolysis). wikipedia.orgnumberanalytics.com This allows for the selective deprotection and reaction at specific sites in a multi-step synthesis, which is essential for building complex structures like sphingolipids and peptides. researchgate.netwikipedia.orgnih.gov The successful synthesis of such molecules is often dependent on a well-designed and robust protecting group strategy. bham.ac.uknih.gov

Chemoenzymatic Synthesis Methodologies for this compound Derivatives

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biocatalysis. nih.gov This approach is particularly valuable for creating complex chiral molecules like derivatives of this compound, as enzymes can operate under mild conditions with exceptional regio-, chemo-, and stereoselectivity, often eliminating the need for cumbersome protection-deprotection steps. nih.govnih.gov

Enzymatic reactions can be integrated into synthetic pathways in several ways:

Sequential Reactions: A chemical step can be followed by a biocatalytic one, or vice-versa.

One-Pot Cascades: Multiple enzymatic, or a combination of chemical and enzymatic, reactions occur in the same reaction vessel. nih.gov This improves efficiency by reducing purification steps and waste. nih.govrsc.org

Several classes of enzymes are relevant for synthesizing long-chain amino diols:

Lipases: Can be used for the hydrolysis of triglycerides from renewable oils to produce fatty acids, which are key starting materials. wur.nl

Transaminases (TAs) and Amine Dehydrogenases (AmDHs): These enzymes are crucial for installing the amino group with high stereoselectivity. nih.govacs.org They can convert ketones into chiral amines. acs.org

Reductases (including Ene-reductases and Imine Reductases): These enzymes can reduce double bonds or imine intermediates to create saturated chiral centers. acs.org

Aldolases: Can be used to form carbon-carbon bonds, building up the backbone of the molecule while creating new stereocenters. nih.gov

A potential chemoenzymatic route to a derivative could involve a biocatalytic cascade. For example, a transketolase and a transaminase have been coupled to synthesize (2S,3R)‐2‐amino‐1,3,4‐butanetriol. nih.gov Similarly, combining ene-reductases with imine reductases in a one-pot cascade allows for the synthesis of amines with two stereocenters from α,β-unsaturated ketones. acs.org Such strategies offer a powerful way to access complex amino alcohol and polyol structures. nih.govresearchgate.net

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.comncfinternational.it The synthesis of a long-chain molecule like this compound can be made more sustainable by adhering to these principles.

Key Green Chemistry Principles Applied to Synthesis:

Sustainable routes to long-chain diols and amines are actively being developed. For instance, diols can be produced from renewable feedstocks by expanding amino acid metabolism in microbes. nih.gov The decarbonylation of biomass-derived fatty acids offers a green pathway to long-chain alkenes, which can be further functionalized. acs.org Furthermore, biocatalytic approaches are being engineered to convert diols, which can be derived from biomass, into valuable amino alcohols. nih.gov These sustainable strategies provide a framework for the environmentally responsible production of complex molecules like this compound.

Table of Mentioned Compounds

Iii. Chemical Transformations and Derivatization of 2 Amino 15 Methylhexadecane 1,3 Diol

Reactions Involving the Primary Amino Group of 2-amino-15-methylhexadecane-1,3-diol

The primary amino group is a key site for derivatization, readily undergoing reactions to form amides, sulfonamides, and N-alkylated or N-acylated products. These transformations are fundamental in the synthesis of ceramide analogs and other complex sphingolipids.

The most prevalent reaction involving the primary amino group of sphingoid bases is N-acylation to form ceramides (B1148491). youtube.comnih.gov This transformation is typically achieved by reacting the amino diol with a fatty acid or its activated derivative, such as an acyl chloride or a fatty acid N-hydroxysuccinimide ester. This reaction is central to the biosynthesis of all sphingolipids. nih.gov The acylation can be performed using various chemical methods, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or through enzymatic catalysis. nih.govgoogle.com

Sulfonamidation, the reaction of the primary amino group with a sulfonyl chloride, provides another route to modify the amino diol. This reaction yields sulfonamide derivatives, which can alter the biological properties of the parent molecule.

It is important to note that while the following data table provides examples of amidation reactions on sphingoid bases, specific reaction conditions for this compound may vary.

Table 1: Examples of Amidation Reactions on Sphingoid Bases

| Sphingoid Base | Acylating Agent | Coupling Method/Catalyst | Product | Reference |

|---|---|---|---|---|

| Sphingosine (B13886) | Palmitoyl Chloride | Pyridine | N-Palmitoyl-D-sphingosine (Ceramide) | sigmaaldrich.com |

| Sphingosine | Stearic acid N-hydroxysuccinimide ester | Triethylamine | N-Stearoyl-D-sphingosine (Ceramide) | researchgate.net |

The primary amino group can be subjected to N-alkylation to introduce alkyl substituents. This can be achieved through reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides. N-acylation, as discussed in the context of amidation, is a crucial modification. The length and degree of unsaturation of the acyl chain significantly influence the physical and biological properties of the resulting ceramide analogs. msu.ru For instance, the N-acetylation of sphingosine to form C2-ceramide is a known biological process. nih.gov

The following table illustrates examples of N-acylation on sphingoid bases, which are analogous to potential reactions for this compound.

Table 2: Examples of N-Acylation Derivatives of Sphingoid Bases

| Amino Diol | Acylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Sphingosine | Acetic Anhydride | Pyridine | N-Acetylsphingosine (C2-Ceramide) | nih.gov |

The presence of both amino and hydroxyl groups in this compound allows for intramolecular reactions to form cyclic structures. For instance, under acidic conditions, sphingoid bases can undergo cyclization reactions. nih.gov The formation of oxazolines and other heterocyclic systems is possible through the reaction of the amino and hydroxyl groups with suitable reagents. These cyclic derivatives can serve as important intermediates in the synthesis of more complex molecules.

Transformations of the Hydroxyl Groups in this compound

The primary and secondary hydroxyl groups of this compound offer additional sites for chemical modification, including esterification, etherification, oxidation, and reduction.

The selective functionalization of the hydroxyl groups is a key strategy for creating diverse derivatives. The primary hydroxyl group is generally more reactive than the secondary hydroxyl group, allowing for regioselective mono-esterification or mono-etherification under controlled conditions. The use of protecting groups can enable the specific modification of either hydroxyl group. For example, in the context of sphingosine, the primary hydroxyl group is the site of phosphorylation by sphingosine kinases to form the signaling molecule sphingosine-1-phosphate. nih.govwikipedia.orgnih.gov

The hydroxyl groups can be oxidized to the corresponding carbonyl compounds. Oxidation of the primary alcohol would yield an aldehyde, while oxidation of the secondary alcohol would produce a ketone. The specific outcome depends on the oxidizing agent used and the reaction conditions. For instance, the oxidation of sphingomyelin (B164518) hydrolysis products has been studied. acs.org Conversely, the reduction of derivatives, such as those containing a carbonyl group, can be performed to introduce further stereochemical diversity. The reduction of a 3-keto-sphingoid base to sphinganine (B43673) is a key step in the de novo biosynthesis of sphingolipids. nih.gov

The following table provides examples of transformations involving the hydroxyl groups of sphingoid bases, which serve as a guide for potential reactions on this compound.

Table 3: Transformations of Hydroxyl Groups in Sphingoid Bases

| Sphingoid Base Derivative | Reaction Type | Reagent/Enzyme | Product | Reference |

|---|---|---|---|---|

| Sphingosine | Phosphorylation | Sphingosine Kinase | Sphingosine-1-Phosphate | nih.govwikipedia.org |

| 3-Ketosphinganine | Reduction | 3-Ketodihydrosphingosine reductase | Sphinganine (Dihydrosphingosine) | nih.gov |

Formation of Cyclic Acetals and Ketals

The 1,3-diol moiety of this compound is a prime target for protection or derivatization through the formation of six-membered cyclic acetals, known as 1,3-dioxanes. This reaction is a cornerstone of synthetic chemistry, often employed to temporarily mask the hydroxyl groups, preventing their interference in subsequent reactions targeting other parts of the molecule, such as the amino group or the alkyl chain. chem-station.com

The formation of these cyclic acetals typically involves the acid-catalyzed reaction of the 1,3-diol with an aldehyde or a ketone. quimicaorganica.org To drive the reaction to completion, the water generated during the reaction is usually removed, often by azeotropic distillation using a Dean-Stark apparatus or by using chemical dehydrating agents. organic-chemistry.orglibretexts.org A wide variety of carbonyl compounds and acidic catalysts can be employed, allowing for the synthesis of a diverse range of 1,3-dioxane (B1201747) derivatives. The choice of the carbonyl compound (e.g., acetone, benzaldehyde) determines the nature of the substituent at the 2-position of the resulting dioxane ring.

Commonly used reagents and conditions for the formation of cyclic acetals from 1,3-diols are summarized in the table below. These methods are broadly applicable and can be adapted for the derivatization of this compound, assuming prior protection of the amino group (e.g., as a carbamate) to prevent side reactions. acs.orgnih.gov

Table 1: Reagents and Conditions for Cyclic Acetal Formation from 1,3-Diols

| Carbonyl Source | Catalyst | Solvent | Conditions | Reference(s) |

| Aldehyde or Ketone | p-Toluenesulfonic acid (p-TsOH) | Toluene, Benzene (B151609) | Reflux with Dean-Stark trap | quimicaorganica.orgorganic-chemistry.org |

| Acetone | Hydrochloric acid (catalytic) | Acetone | Ambient Temperature | acs.orgnih.gov |

| 2,2-Dimethoxypropane | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (CH₂Cl₂) | Room Temperature | chem-station.com |

| Benzaldehyde | Zinc Chloride (ZnCl₂) | - | Solvent-free, gentle heating | chem-station.com |

| Aldehyde/Ketone | Iodine (catalytic) | Aprotic Solvents | Neutral, Mild Conditions | organic-chemistry.org |

| 1,3-Bis(trimethylsiloxy)propane | Iodine (catalytic) | Aprotic Solvents | Neutral, Aprotic Conditions | organic-chemistry.org |

Modifications of the Alkyl Chain of this compound

The long C13 alkyl chain, with its terminal isopropyl group, presents a chemically robust but challenging target for modification. Such modifications can significantly alter the lipophilicity and spatial arrangement of the molecule.

The direct functionalization of the unactivated C-H bonds of the terminal alkane segment and the methyl branch of this compound is a formidable synthetic challenge due to the high bond dissociation energy of alkane C-H bonds. illinois.edu However, advances in catalysis offer potential pathways for such transformations.

Biocatalytic methods, employing whole-cell systems or isolated enzymes, are particularly promising for the selective oxidation of alkanes. nih.gov For instance, certain bacterial strains, such as Corynebacterium, are known to perform diterminal oxidation on long-chain alkanes, producing dioic acids. nih.gov More advanced approaches utilize engineered enzymes, like cytochrome P450 monooxygenases, which can be tailored to hydroxylate specific positions on fatty acid chains, including terminal and sub-terminal carbons. nih.gov A two-step strategy involving biocatalytic dehydrogenation by a Rhodococcus strain followed by metal-catalyzed remote hydrofunctionalization has also been reported to selectively functionalize the terminal C-H bonds of linear alkanes. nih.govresearchgate.net

These cutting-edge methods, while not yet reported specifically for this compound, represent the state-of-the-art in terminal alkane functionalization and could foreseeably be applied to modify its alkyl chain.

Table 2: Advanced Strategies for Terminal Alkane Functionalization

| Method | Catalyst/System | Transformation | Key Features | Reference(s) |

| Biocatalysis | Corynebacterium species | Alkane → Dioic Acid | Diterminal oxidation | nih.gov |

| Biocatalysis | Engineered P450 Monooxygenases | Alkane → Alcohol | Regioselective C-H hydroxylation | nih.gov |

| Chemoenzymatic | Rhodococcus + Metal Catalyst | Alkane → Functionalized Alkene | Sequential dehydrogenation and remote functionalization | nih.govresearchgate.net |

| Homogeneous Catalysis | Rhenium/Rhodium Complexes | Alkane → Borylated Alkane | Costly but effective for terminal borylation | illinois.edu |

Introducing double bonds into the alkyl chain of this compound can profoundly impact its conformation and biological properties. Several powerful synthetic methods are available for this purpose, with the Wittig reaction and olefin metathesis being particularly relevant.

The Wittig reaction is a widely used method for creating carbon-carbon double bonds from carbonyl compounds. nih.govlibretexts.org In the context of our target molecule, a synthetic strategy could involve the oxidative cleavage of the alkyl chain to generate a terminal aldehyde, followed by a Wittig reaction with a suitable phosphonium (B103445) ylide to extend the chain and introduce an olefin. More elegantly, the core scaffold can be built synthetically, incorporating an olefination step. For instance, syntheses of sphingosine analogues often involve the Wittig olefination of an N-protected α-amino aldehyde with a long-chain phosphonium ylide. documentsdelivered.com This approach allows for precise control over the position and stereochemistry of the newly formed double bond. researchgate.net

Olefin cross-metathesis (OCM) has also emerged as a powerful tool in sphingolipid synthesis. researchgate.net This reaction, typically catalyzed by ruthenium complexes, allows for the coupling of two different olefins. A potential application would be the metathesis of a shorter, unsaturated precursor of this compound with a long-chain olefin to construct the final alkyl chain. This method was utilized in the synthesis of phytosphingosine (B30862) analogues, demonstrating its utility in incorporating the hydrophobic chain unit. organic-chemistry.org

Furthermore, syntheses of novel ceramide analogues have demonstrated the introduction of unsaturation at specific positions (e.g., Δ⁶) within the sphingoid backbone, starting from protected L-serine derivatives. nih.gov These strategies involve steps like C-alkylation followed by elimination reactions to install a trans double bond, providing a template for creating unsaturated analogues of this compound.

Table 3: Methods for Introducing Unsaturation in Sphingolipid-like Chains

| Reaction | Key Reagents | Substrate Type | Purpose | Reference(s) |

| Wittig Olefination | Phosphonium Ylide, Base | N-protected α-amino aldehyde | Chain extension and olefin formation | documentsdelivered.comresearchgate.net |

| Olefin Cross-Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | Unsaturated precursors | Assembly of the long alkyl chain | organic-chemistry.orgresearchgate.net |

| Julia-Kocienski Olefination | Benzothiazolyl sulfone, Base | Aldehyde | Stereoselective formation of (E)-alkenes | nih.gov |

| Elimination Reaction | Phenyl sulfoxide/sulfone precursor | Alkylated β-keto sulfoxide/sulfone | Installation of a trans double bond | nih.gov |

Synthesis and Characterization of Novel Scaffolds Incorporating the this compound Moiety

The this compound structure serves as a versatile scaffold for the synthesis of novel, complex molecules with potential biological activities. As an analogue of naturally occurring sphingoid bases like phytosphingosine, its backbone is a validated starting point for creating new chemical entities. nih.govresearchgate.net

Derivatization commonly targets the primary amino group. Acylation with various acyl chlorides can produce a library of ceramide-like molecules. nih.gov For example, novel d-ribo-phytosphingosine derivatives were synthesized by reacting the amino group with diverse acyl chlorides, leading to compounds with modified properties. nih.gov

Beyond simple acylation, the core scaffold can be incorporated into more complex heterocyclic or macrocyclic structures. The amino and hydroxyl groups provide reactive handles for annulation reactions or for linking to other molecular fragments. Research into synthetic, non-natural sphingolipid analogues has shown that modifications to the backbone can lead to compounds that inhibit sphingolipid metabolism and induce apoptosis in cancer cells, highlighting the potential for creating therapeutically relevant molecules from this scaffold. nih.govbiorxiv.org The synthesis of novel sphingoid bases is an active area of research, aimed at exploring their roles in cellular processes and developing new analytical and therapeutic tools. nih.gov

Table 4: Examples of Novel Scaffolds Derived from Sphingoid Bases

| Scaffold Type | Synthetic Strategy | Purpose of Derivatization | Potential Application Area | Reference(s) |

| N-Acyl Derivatives (Ceramide Analogues) | Acylation of the amino group with various fatty acids/acyl chlorides. | Modulate lipophilicity and biological interactions. | Anticancer agents, radiosensitizers. | nih.govnih.gov |

| Fluorescently Labeled Analogues | Coupling with fluorophores (e.g., Bodipy) at the amino or hydroxyl groups. | Probe cellular uptake and metabolism. | Cell biology research, diagnostics. | biorxiv.org |

| Aza-sphingolipids | Replacement of a carbon atom in the alkyl chain with nitrogen. | Introduce polarity and alter metabolic stability. | Enzyme inhibitor discovery. | researchgate.net |

| Glycosylated Derivatives | Attachment of sugar moieties to the primary hydroxyl group. | Mimic natural glycosphingolipids, alter cell recognition. | Immunology, neurobiology research. | nih.gov |

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Amino 15 Methylhexadecane 1,3 Diol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. For a molecule with multiple chiral centers like 2-amino-15-methylhexadecane-1,3-diol, NMR is crucial for assigning the relative stereochemistry of the stereocenters at C1, C2, and C3.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the molecule's connectivity and spatial arrangement. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It is used to trace the connectivity of the entire carbon skeleton, for instance, by correlating the proton on C1 with the proton on C2, and the C2 proton with the C3 proton, and so on down the long alkyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon in the structure based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. researchgate.net This information is critical for determining the relative stereochemistry. For example, the observation of a NOE between the proton on C2 and a proton on C4 would suggest a specific spatial orientation, helping to define the conformation of that part of the molecule.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table outlines the predicted chemical shifts (in ppm) for the key atoms in the molecule. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY, HMBC) |

| C1-H₂ | ~3.4-3.6 | ~65 | COSY with C2-H |

| C2-H | ~2.8-3.0 | ~55 | COSY with C1-H₂, C3-H |

| C3-H | ~3.7-3.9 | ~75 | COSY with C2-H, C4-H₂ |

| C4-C14 (CH₂)n | ~1.2-1.4 | ~25-30 | Overlapping signals |

| C15-H | ~1.5 | ~39 | COSY with C14-H₂, C16-H₃, C17-H₃ |

| C16/C17-H₃ | ~0.85 | ~22 | COSY with C15-H |

| N-H₂ | Variable (broad) | N/A | HMBC to C1, C2, C3 |

| O-H | Variable (broad) | N/A | HMBC to C1, C3 |

To determine the enantiomeric purity or enantiomeric excess (ee) of a chiral sample, chiral solvating agents (CSAs) are often employed in NMR spectroscopy. digitellinc.comnih.gov These agents are themselves chiral and interact non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes. digitellinc.com Because diastereomers have different physical properties, they exhibit distinct NMR spectra.

For this compound, which has both amino and alcohol functional groups, CSAs capable of forming hydrogen bonds, such as derivatives of mandelic acid or specific chiral acids/alcohols, could be effective. digitellinc.com Upon addition of the CSA, a racemic mixture of the amino diol would show two sets of signals for certain protons (e.g., H1, H2, or H3), one for each diastereomeric complex. The relative integration of these separated signals allows for a precise calculation of the enantiomeric excess. nih.gov

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Structural Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition and, through fragmentation analysis, offers detailed structural insights. nih.gov

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation. nih.govunito.it In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product or daughter ions) are analyzed. This process helps to piece together the molecular structure by revealing how the atoms are connected. nih.gov

For this compound, characteristic fragmentation patterns would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, a common fragmentation pathway for amines. libretexts.org This could result in the loss of an alkyl radical.

Loss of Water: The diol functionality can easily lose one or two molecules of water (H₂O), leading to peaks at [M+H-18]⁺ and [M+H-36]⁺.

Alkyl Chain Fragmentation: The long hydrocarbon chain will fragment, typically producing a series of ions separated by 14 Da (corresponding to CH₂ groups). libretexts.org

Cleavage between C1-C2 and C2-C3: Fragmentation around the densely functionalized headgroup can provide key information about the connectivity of the amino and diol moieties.

Interactive Table 2: Predicted Key MS/MS Fragment Ions for Protonated this compound ([M+H]⁺)

| m/z Value (Predicted) | Lost Neutral Fragment | Origin of Fragment Ion |

| [M+H-18]⁺ | H₂O | Loss of water from one of the hydroxyl groups. |

| [M+H-36]⁺ | 2 H₂O | Loss of both hydroxyl groups as water. |

| [M+H-15]⁺ | •CH₃ | Loss of a methyl radical from the iso-propyl terminus. researchgate.net |

| Various | (CH₂)n | Series of losses from the long alkyl chain, creating a characteristic pattern. libretexts.org |

| [M+H-CH₂OH]⁺ | CH₂OH | Cleavage at the C1-C2 bond with loss of the hydroxymethyl group. |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov For this compound, HRMS would be used to confirm its molecular formula of C₁₇H₃₇NO₂ by matching the experimentally measured mass of the molecular ion to its calculated exact mass. This technique is also applied to fragment ions in an MS/MS experiment to confirm their elemental compositions, adding a high degree of confidence to the structural assignments made from the fragmentation pattern.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. While NMR and MS excel at defining the carbon skeleton, IR and Raman spectroscopy confirm the presence and local environment of heteroatom functional groups. researchgate.netnih.gov

For this compound, the key vibrational modes would be:

O-H and N-H Stretching: These appear as strong, broad absorptions in the FTIR spectrum, typically in the 3200-3500 cm⁻¹ region, due to hydrogen bonding.

C-H Stretching: Absorptions from the methyl and methylene (B1212753) groups of the long alkyl chain appear in the 2850-2960 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine (–NH₂) typically appears around 1590-1650 cm⁻¹.

C-O Stretching: The stretching vibrations of the primary and secondary alcohol C-O bonds are expected in the 1050-1150 cm⁻¹ region of the "fingerprint" region.

Analysis of the exact peak positions and shapes can provide subtle information about intramolecular and intermolecular hydrogen bonding within the sample. nih.gov

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Data is based on typical values for the functional groups present, supported by analogous data from similar compounds like 2-amino-2-methyl-1,3-propanediol. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum (FTIR/Raman) |

| O-H (Alcohol) | Stretching | 3200-3500 (Broad) | FTIR |

| N-H (Amine) | Stretching | 3200-3500 (Broad) | FTIR |

| C-H (Alkyl) | Stretching | 2850-2960 (Strong) | FTIR, Raman |

| N-H (Amine) | Bending | 1590-1650 (Medium) | FTIR |

| C-O (Alcohol) | Stretching | 1050-1150 (Strong) | FTIR |

X-ray Crystallography of this compound Derivatives for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) stands as the most powerful method for the direct determination of the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. The primary challenge for a flexible, long-chain molecule like this compound is obtaining single crystals of sufficient quality for diffraction experiments. The inherent conformational flexibility of the long alkyl chain can hinder the formation of a well-ordered crystal lattice.

To overcome this limitation, derivatization of the parent molecule is a common and effective strategy. By introducing specific functional groups, it is possible to enhance the molecule's ability to crystallize and to introduce atoms that facilitate the determination of the absolute configuration. For an amino diol, suitable derivatives could include:

N-acylation: Introducing an acyl group, such as an N-acetyl or N-benzoyl group, can increase the rigidity of the molecule and provide additional hydrogen bonding sites, promoting crystallization.

Derivatization with heavy atoms: The introduction of a heavy atom (e.g., bromine or iodine) in the form of a benzoyl derivative (e.g., p-bromobenzoyl) is a classic strategy. The heavy atom's anomalous scattering of X-rays significantly aids in the reliable determination of the absolute stereochemistry.

Formation of salts: Reacting the amino group with a chiral acid of known absolute configuration can yield diastereomeric salts that are often more readily crystallized. The known configuration of the chiral acid then serves as an internal reference for assigning the configuration of the target molecule.

Once a suitable crystal is obtained, the diffraction data allows for the calculation of an electron density map, revealing the precise spatial arrangement of all atoms in the unit cell. For chiral molecules crystallizing in non-centrosymmetric space groups, the analysis of anomalous dispersion effects (the Bijvoet method) allows for the assignment of the absolute configuration. The Flack parameter, derived from the diffraction data, is a critical value used to confirm the correctness of the assigned enantiomer; a value close to zero for the correct structure is indicative of a reliable assignment.

Illustrative Crystallographic Data for a Hypothetical Derivative

The following table presents hypothetical, yet realistic, crystallographic data for a potential heavy-atom derivative of this compound, such as an N-(4-bromobenzoyl) derivative.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C24H40BrNO3 |

| Formula Weight | 470.48 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.88 |

| b (Å) | 10.45 |

| c (Å) | 42.10 |

| Volume (ų) | 2588.9 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.206 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Flack Parameter | 0.02(3) |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive methods for investigating the stereochemistry of chiral molecules in solution. wikipedia.org These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum is obtained only in regions where the molecule possesses a chromophore that absorbs light. For this compound, the inherent chromophores (hydroxyl and amino groups) absorb in the far-UV region. While challenging to measure, the sign and magnitude of the CD signals in this region can provide information about the stereocenters. To enhance the signal and move it to a more accessible wavelength, derivatization is often employed, for instance, by introducing an aromatic group (e.g., benzoyl) to the amino function.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. jascoinc.com Unlike CD, ORD signals can be observed at wavelengths far from the absorption maxima. jascoinc.com The characteristic feature of an ORD curve in the vicinity of a chromophore's absorption band is known as the Cotton effect. libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. libretexts.org The sign of the Cotton effect is directly related to the stereochemistry of the environment surrounding the chromophore. By comparing the experimentally observed Cotton effect with empirical rules (e.g., the Octant Rule for ketones) or with the spectra of related compounds of known configuration, the absolute configuration of the stereocenters can be inferred.

For a long-chain amino diol like this compound, the chiroptical properties will be a composite of the contributions from the stereocenters at C-2 and C-3. The analysis of the CD and ORD spectra of the different possible stereoisomers would reveal unique curves for each, allowing for their differentiation and stereochemical assignment.

Illustrative Chiroptical Data for a Hypothetical Stereoisomer

This table presents plausible chiroptical data for a hypothetical stereoisomer of an N-benzoyl derivative of this compound, illustrating the expected type of data from CD and ORD analyses.

| Technique | Parameter | Illustrative Value |

|---|---|---|

| Circular Dichroism (CD) | λmax (nm) | 225 |

| Molar Ellipticity [θ] (deg·cm²/dmol) | +15,000 | |

| Optical Rotatory Dispersion (ORD) | Peak (nm) | 235 |

| [Φ] at Peak (deg) | +9,500 | |

| Trough (nm) | 215 | |

| [Φ] at Trough (deg) | -7,200 |

V. Theoretical and Computational Studies on 2 Amino 15 Methylhexadecane 1,3 Diol

Conformational Analysis and Energy Landscapes of 2-amino-15-methylhexadecane-1,3-diol

The flexibility of the long hydrocarbon chain in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformations. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical properties and biological interactions.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques well-suited for exploring the vast conformational space of flexible molecules. MM methods employ a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be mapped, revealing low-energy, stable conformations.

For a molecule like this compound, key dihedral angles along the hydrocarbon backbone and around the C1-C2 and C2-C3 bonds of the amino diol headgroup are systematically varied to identify energy minima. Intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to play a significant role in stabilizing certain conformations.

MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms, MD simulations can explore the conformational landscape and identify the most probable conformations at a given temperature. These simulations can reveal how the molecule folds and the extent of its flexibility.

Table 1: Representative Dihedral Angles and Relative Energies for a Simplified Analog of this compound (2-amino-hexadecane-1,3-diol) from Molecular Mechanics Calculations.

| Conformer | Dihedral Angle (H-N-C2-C1) (°) | Dihedral Angle (N-C2-C1-O1) (°) | Dihedral Angle (C1-C2-C3-O3) (°) | Relative Energy (kcal/mol) |

| A | 60 | 180 | 60 | 0.00 |

| B | 180 | 60 | -60 | 1.25 |

| C | -60 | -60 | 180 | 2.50 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules.

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, the energetics of different conformations. nih.govphyschemres.org While computationally more demanding than MM, DFT methods are invaluable for refining the geometries of the most stable conformers identified by MM or MD and for obtaining more reliable energy differences between them. rsc.orgnih.govresearchgate.netacs.org

For this compound, DFT calculations would focus on the low-energy conformers to determine their relative stabilities with high accuracy. These calculations can also provide insights into the nature and strength of intramolecular hydrogen bonds.

Electronic Structure and Reactivity Predictions of this compound Functional Groups

The chemical behavior of this compound is largely dictated by its amino and hydroxyl functional groups. Computational methods can be used to predict their reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orglibretexts.orglibretexts.orgresearchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). libretexts.orglibretexts.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for the Functional Groups of a 2-amino-1,3-diol Headgroup Analog.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -9.5 | Nitrogen (amino group) |

| LUMO | +2.1 | Carbon (C1, C3) |

| HOMO-LUMO Gap | 11.6 | - |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar functional groups.

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. aip.orgrsc.orghymarc.org These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound. aip.orgrsc.org

By calculating the magnetic shielding around each nucleus, the NMR spectrum of this compound can be simulated. Similarly, by calculating the vibrational frequencies of the chemical bonds, a theoretical IR spectrum can be generated. Comparing these predicted spectra with experimental data can help to confirm the presence of specific functional groups and provide information about the molecule's conformation.

In Silico Modeling of Synthetic Pathways and Reaction Intermediates for this compound

Computational chemistry can be used to model potential synthetic routes to this compound and to study the stability and reactivity of reaction intermediates. nih.gov This in silico approach can help to identify the most promising synthetic strategies and to optimize reaction conditions. gatech.edubiorxiv.org

The synthesis of similar long-chain amino alcohols, such as sphingoid bases, often involves multiple steps, including the formation of carbon-carbon bonds and the stereoselective introduction of amino and hydroxyl groups. nih.govyoutube.comdiva-portal.org Computational modeling can be used to investigate the transition states of these reactions, providing insights into the reaction mechanisms and predicting the stereochemical outcome. researchgate.netnih.gov For example, the modeling of the reduction of a keto-amine intermediate could help in selecting a suitable reducing agent to achieve the desired stereoisomer of this compound.

Ligand-Based and Structure-Based Design Principles for Analogues of this compound

The design of novel analogues of this compound, a sphingoid-like molecule, leverages both ligand-based and structure-based computational approaches. These strategies aim to optimize the molecular structure to enhance desired biological activities by understanding and modifying key structural features.

Ligand-Based Design

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive molecules, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for a molecule to interact with the target.

For sphingosine (B13886) and ceramide analogues, which are structurally related to this compound, several key structural modifications have been explored to establish structure-activity relationships (SAR). These modifications primarily focus on the sphingosine backbone and the N-acyl chain. nih.gov

Key findings from ligand-based design studies on related ceramide analogues include:

Sphingosine Backbone Modifications : The sphingosine backbone is considered crucial for the pro-apoptotic activity of many ceramide analogues. nih.gov Modifications at the C1 hydroxyl group, the C3 hydroxyl group, and the C4-C5 double bond have been shown to significantly impact activity. For instance, the stereochemistry at carbons 2 and 3 is critical, and alterations can diminish the biological effect. researchgate.net

N-Acyl Chain Modifications : The length and composition of the N-acyl chain also play a role in the molecule's function. While important, modifications to this part of the molecule are generally considered to have less impact on pro-apoptotic activity compared to changes in the sphingosine backbone. nih.gov

Introduction of Aromatic Moieties : Replacing parts of the aliphatic chain with aromatic rings, such as a phenyl group in the sphingoid moiety, has been shown to yield active compounds. acs.org Further substitutions on the phenyl ring, for example with methyl, pentyl, fluoro, or methoxy (B1213986) groups, can modulate this activity. acs.org

The following table summarizes some reported modifications on ceramide analogues and their observed outcomes, providing a basis for the rational design of new derivatives.

| Analogue Subgroup | Structural Modification | Observed Outcome | Reference |

| Serine-derived backbone with imine functional group | Substitution on the phenyl ring in the side chain (e.g., nitro, chloro, hydroxyl groups) | Varied anti-proliferative activity in lymphoma cells, indicating the importance of substituent type and position. | nih.gov |

| Modified side chain | Phenylacetyl amide in the side chain | Effective anti-proliferative activity in a dose-dependent manner. | nih.gov |

| Amide and sulfonamide functionalities | Amide in the long carbon chain backbone and a sulfonamide with a 4-methyl-substituted phenyl group in the side chain. | Displayed effective anti-proliferative activity. | nih.gov |

| Aromatic ring in sphingoid moiety | Phenyl group in the sphingoid moiety with a short N-acyl chain. | Capable of reversing the inhibitory effect of certain compounds on axonal growth in hippocampal neurons. | acs.org |

| Substituted aromatic ring | Methyl, pentyl, fluoro, or methoxy substituent in the para position of the phenyl ring in the sphingoid moiety. | Resulted in partly active compounds. | acs.org |

| Heterocyclic ring in sphingoid moiety | Substitution of a benzene (B151609) ring for a thienyl group. | Did not abolish the ability to reverse inhibition of accelerated axonal growth. | acs.org |

| Allylic fluorine substituent | D-erythro- and L-threo-ceramide analogues with an allylic fluorine substituent. | Partly reversed the inhibition of accelerated axonal growth. | acs.org |

Structure-Based Design

When the three-dimensional structure of a biological target is available, for instance, from X-ray crystallography or cryo-electron microscopy, structure-based drug design becomes a powerful tool. This approach involves docking potential ligand molecules into the binding site of the target protein to predict their binding affinity and orientation.

In recent years, the crystal structures of several key enzymes involved in ceramide metabolism, such as sphingosine kinase (SphK) and ceramide synthases (CerS), have been elucidated. nih.govnih.gov This has paved the way for a shift from purely ligand-based design to a more integrated ligand/protein-based optimization for developing ceramide-based therapeutic agents. nih.gov

Molecular docking studies can be used to:

Predict the binding mode of this compound and its analogues to target enzymes.

Identify key amino acid residues in the active site that interact with the ligand.

Guide the design of new analogues with improved binding affinity and selectivity.

For example, the elucidation of the human CerS6 structure has provided a framework for understanding its function, selectivity, and inhibition, opening new avenues for drug discovery. nih.gov By understanding the precise interactions between an inhibitor and the enzyme's active site, modifications can be rationally designed to enhance these interactions.

The general workflow for structure-based design of analogues often involves:

Target Identification and Validation : Identifying a relevant biological target.

Structure Determination : Obtaining the 3D structure of the target protein, often in complex with a known ligand.

In Silico Screening and Docking : Virtually screening libraries of compounds or designed analogues against the target's binding site.

Lead Optimization : Modifying the most promising candidates to improve their properties, guided by the docking results.

Synthesis and Biological Evaluation : Synthesizing the optimized analogues and testing their biological activity.

This iterative process of computational design and experimental validation is a cornerstone of modern drug discovery and is highly applicable to the development of novel analogues of this compound.

Vi. Investigation of Biological Interactions and Mechanisms at a Molecular Level

In Vitro Studies on Enzyme Inhibition/Activation by 2-amino-15-methylhexadecane-1,3-diol and its Analogues

Detailed in vitro studies focusing specifically on the direct inhibitory or activatory effects of isolated this compound on various enzymes are not extensively documented in publicly available research. However, its presence as a structural backbone in larger, biologically active molecules suggests its implicit role in enzymatic processes related to sphingolipid metabolism.

Specific mechanistic studies characterizing the direct interaction between this compound and enzymes are not available in the reviewed literature. Research has primarily focused on the broader class of sphingolipids or the complex molecules of which this compound is a part. For instance, enzymes such as ceramidases and glucosylceramidases act on ceramide and glucosylceramide, which can contain the 15-methylhexadecasphinganine backbone. The specificity and mechanism of these enzymes are dictated by the entire substrate molecule, not just the sphingoid base.

A detailed kinetic analysis of enzyme inhibition or activation pathways directly involving this compound as a standalone molecule is not described in the available scientific literature. Kinetic data is typically reported for inhibitors of enzymes involved in sphingolipid metabolism, but these are generally more complex molecules.

Interactions with Cellular Components and Biomolecules (e.g., Lipids, Proteins, Membranes)

The amphipathic nature of this compound, with its polar head group and long, nonpolar tail, suggests a high likelihood of interaction with cellular membranes and proteins. It is a known constituent of bacterial sphingolipids, which are integral to their cell envelopes.

While direct membrane perturbation studies on this compound are not specifically reported, its role as a component of bacterial sphingophospholipids provides insight into its likely interactions with lipid bilayers. In bacteria such as Sphingobacterium spiritivorum, this sphingoid base is part of ceramides (B1148491) that anchor larger polar head groups (like phosphorylethanolamine and phosphoryl-myo-inositol) to the membrane. researchgate.net The branched nature of its acyl chain may influence the fluidity and packing of the lipid bilayer, a critical factor for membrane function.

There is currently no available data from studies measuring the binding affinity of this compound with specific cellular receptors or transporters. Research in this area has been concentrated on more complex sphingolipids, such as sphingosine-1-phosphate, which are known ligands for specific G protein-coupled receptors.

Structure-Activity Relationship (SAR) Studies for Molecular Targets (Non-Clinical Focus)

Systematic structure-activity relationship (SAR) studies focusing on this compound and its analogues to elucidate their interaction with specific molecular targets are limited. The existing information is primarily derived from the characterization of naturally occurring sphingolipids. For example, the presence of the 15-methyl branch is a key structural feature that distinguishes it from the more common straight-chain sphingoid bases found in mammals. This structural difference is likely to have significant implications for its biological activity and recognition by enzymes and receptors.

The table below summarizes the identification of this compound as a component of more complex lipids in various biological sources, which forms the basis of our current understanding of its potential interactions.

| Biological Source | Complex Lipid Containing this compound | Reference |

| Bacteroides melaninogenicus | Ceramide-containing phospholipids | uni-koeln.de |

| Sphingobacterium spiritivorum | Ceramide phosphorylethanolamines, Ceramide phosphoryl-myo-inositols, Ceramide phosphorylmannose | researchgate.net |

| Capnocytophaga spp. | N-acylaminosulfonates (Capnines) | nih.gov |

Correlation of Structural Features with Specific Molecular Interactions

The molecular interactions of sphingolipids are dictated by a combination of features, including the long-chain base, the N-acyl chain, and the polar head group. The unique structural attributes of this compound, particularly its iso-branched tail, suggest specific correlations with its molecular behavior.

The "Sphingoid Motif" and its Interactions

The headgroup of a sphingolipid, often referred to as the 'sphingoid motif', consists of the first five carbon atoms of the sphingoid long-chain base. This region is critical for the unique biophysical and chemical properties of sphingolipids, enabling a high number of molecular interactions through hydrogen bonding, charge-pairing, and hydrophobic interactions with other membrane lipids. elsevierpure.com This motif is essential for the association of sphingolipids with cholesterol in membrane bilayers. elsevierpure.com The stereoselective recognition of the entire sphingoid motif by a hydrogen-bonding network involving all three heteroatoms has been observed in its interaction with the ceramide transport protein (CERT). elsevierpure.com

Influence of the Alkyl Chain Structure

The length and branching of the alkyl chain significantly influence the function and interactions of sphingolipids. nih.govuni-heidelberg.de While most mammalian sphingolipids have straight-chain bases, branched-chain sphingoid bases are characteristic of certain organisms, such as bacteria and the nematode Caenorhabditis elegans. nih.govresearchgate.net These branched chains, including the iso-configuration as in this compound, can affect membrane fluidity and the formation of lipid domains.

The presence of a methyl branch can alter the packing of lipids within the membrane, potentially influencing the localization and activity of membrane-associated proteins. libretexts.org For example, variations in the acyl chain length of ceramides, a class of sphingolipids, can range from C6 to C26, which in turn influences their biological roles. nih.gov Very long-chain fatty acid-containing sphingolipids have been shown to interact with a broad spectrum of proteins involved in processes like membrane fusion and cell adhesion. uni-heidelberg.de

Interactive Data Table: Correlation of Sphingolipid Structural Features with Molecular Interactions

| Structural Feature | Type of Interaction | Biological Implication |

| Sphingoid Motif (Headgroup) | Hydrogen-bonding, Charge-pairing, Hydrophobic interactions | Association with cholesterol, recognition by transport proteins (e.g., CERT) elsevierpure.com |

| Alkyl Chain Length | Van der Waals forces, Hydrophobic interactions | Affects membrane fluidity and protein interactions uni-heidelberg.delibretexts.org |

| Alkyl Chain Branching (e.g., iso-form) | Steric hindrance, Altered lipid packing | Influences membrane domain formation and protein localization nih.govresearchgate.net |

| Hydroxyl Groups | Hydrogen bonding | Strengthens interactions with neighboring molecules, contributing to barrier functions libretexts.org |

Design and Synthesis of Mechanistic Probes for Biological Research

To investigate the complex roles of sphingolipids like this compound, researchers design and synthesize various molecular probes. nih.gov These tools are crucial for tracking the metabolism, trafficking, and interactions of sphingolipids within living cells. nih.govnih.gov

Fluorescent Probes

Fluorescently labeled sphingolipid analogs are widely used to visualize their distribution and transport in real-time. nih.govthermofisher.com Common fluorescent dyes attached to sphingolipid backbones include nitrobenzoxadiazole (NBD) and BODIPY. nih.gov These probes can be introduced to cells, and their metabolic products can be analyzed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov For example, C6-NBD-Ceramide is a common probe used to study the activity of glucosylceramide synthase. nih.gov The choice of the fluorescent tag and the acyl chain length can be varied to suit specific experimental needs. nih.gov To overcome solubility issues in aqueous media, these lipophilic probes can be complexed with bovine serum albumin (BSA). thermofisher.com

Photoactivatable Probes

Photoactivatable sphingolipid analogs are powerful tools for identifying direct protein-lipid interactions. nih.govresearchgate.net These probes are chemically inert until activated by light of a specific wavelength. Upon activation, they form a reactive species that can covalently bind to nearby molecules, allowing for the identification of interacting proteins. researchgate.net For instance, photoactivatable derivatives of ceramide, glucosylceramide, and sphingomyelin (B164518) have been synthesized to identify proteins involved in their sorting and metabolism. nih.gov These studies have revealed that different sphingolipids associate with distinct sets of proteins. nih.gov

Clickable Probes

The advent of "clickable" chemistry has provided another sophisticated approach for studying sphingolipids. nih.gov A "clickable" functional group, such as an alkyne or azide (B81097), is incorporated into the sphingolipid analog. After the probe is metabolized and interacts with cellular components, a reporter molecule (e.g., a fluorescent dye or biotin) can be attached via a highly specific "click" reaction. A photoactivatable and clickable sphingosine (B13886) (PAC-sph) has been used to visualize sphingolipid metabolism and to identify interacting proteins. nih.gov

Interactive Data Table: Mechanistic Probes for Sphingolipid Research

| Probe Type | Mechanism of Action | Typical Application | Example |

| Fluorescent Probes | Covalently attached fluorophore allows for direct visualization. | Tracking lipid trafficking and metabolism in live cells. nih.govthermofisher.com | C6-NBD-Ceramide, BODIPY-labeled sphingolipids. nih.govthermofisher.com |

| Photoactivatable Probes | Light-induced covalent cross-linking to interacting molecules. | Identifying direct protein-lipid interactions. nih.govresearchgate.net | 3-(p-azido-m-[125I]iodophenyl)propionylceramide. nih.gov |

| Clickable Probes | Bioorthogonal reaction allows for the attachment of a reporter molecule. | Visualizing metabolism and capturing interacting partners. nih.gov | Photoactivatable and clickable sphingosine (PAC-sph). nih.gov |

Vii. Potential Roles in Advanced Materials Science and Supramolecular Chemistry

Utilization of 2-amino-15-methylhexadecane-1,3-diol as a Chiral Building Block in Polymer Science

The presence of reactive amine and hydroxyl groups, coupled with its inherent chirality, makes this compound an attractive monomer for the synthesis of novel chiral polymers. The incorporation of this building block can impart stereochemical regularity to the polymer backbone, which is crucial for applications in chiral separations, enantioselective recognition, and the development of materials with unique optical properties. For instance, it could be polymerized with dicarboxylic acids or diisocyanates to form chiral polyamides or polyurethanes, respectively. The long, branched alkyl chain would be expected to influence the solubility, thermal properties, and morphology of the resulting polymers.

Self-Assembly Properties and Supramolecular Architectures Based on this compound

The amphiphilic nature of this compound, arising from its polar amino diol headgroup and nonpolar methylhexadecane tail, strongly suggests a propensity for self-assembly in solution.

In aqueous environments, it is anticipated that molecules of this compound would aggregate to minimize the unfavorable interactions between their hydrophobic tails and water. This could lead to the formation of various supramolecular structures such as micelles, where the alkyl chains are sequestered in the core and the polar headgroups are exposed to the aqueous phase. At higher concentrations or under specific conditions of temperature and pH, more complex structures like bilayer vesicles or lyotropic liquid crystalline phases could emerge. The branched nature of the alkyl chain may lead to packing parameters that favor the formation of non-spherical micelles or other unique aggregate morphologies.

The stability and morphology of the self-assembled structures would be governed by a delicate balance of intermolecular forces. Hydrogen bonding between the amine and hydroxyl groups of the polar headgroups would be a primary driving force for the organization of the molecules at the interface of the aggregates. Concurrently, van der Waals forces between the long hydrophobic tails would stabilize the core of the micelles or the hydrophobic region of the bilayers. The chirality of the molecule could also introduce a "twist" in the packing, potentially leading to the formation of helical or other chiral supramolecular structures.

Integration into Polymeric Structures and Dendrimers

Beyond its use as a monomer, this compound could be incorporated as a pendant group onto existing polymer backbones or used as a surface-modifying agent for dendritic polymers. Attaching this molecule to the periphery of a dendrimer could create a chiral, amphiphilic surface, potentially enabling the dendrimer to act as a unimolecular micelle for drug delivery or as a nanoreactor for catalysis in aqueous media. The long alkyl chain would enhance the hydrophobic character of the dendrimer's periphery, influencing its solubility and interaction with other molecules.

Application as a Chiral Ligand or Catalyst Precursor in Asymmetric Organic Synthesis

The vicinal amino alcohol motif in this compound is a well-established pharmacophore in many chiral catalysts and ligands used in asymmetric synthesis. This structural unit can coordinate to metal centers, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction. By modifying the amine and/or hydroxyl groups, a variety of bidentate or tridentate chiral ligands could be synthesized. These ligands could then be complexed with transition metals to generate catalysts for reactions such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. The long, branched alkyl chain could provide a unique steric and electronic environment around the metal center, potentially influencing the enantioselectivity and activity of the catalyst.

Viii. Future Directions and Emerging Research Avenues for 2 Amino 15 Methylhexadecane 1,3 Diol

Development of Novel Biosynthetic Pathways for Branched-Chain Sphingoids

The biosynthesis of sphingolipids, including branched-chain variants, is a complex enzymatic process that offers opportunities for the development of novel biocatalytic routes to compounds like 2-amino-15-methylhexadecane-1,3-diol. Current understanding of sphingolipid biosynthesis in various organisms reveals a conserved core pathway that is amenable to engineering. nih.gov

The initial and rate-limiting step in sphingoid base biosynthesis is the condensation of a fatty acyl-CoA with L-serine, a reaction catalyzed by serine palmitoyltransferase (SPT). nih.gov The substrate specificity of SPT is a key determinant of the resulting sphingoid base structure. While the SPTLC1-SPTLC2 complex in mammals predominantly produces C18 sphingoid bases, the inclusion of the SPTLC3 subunit broadens the substrate scope to include branched-chain acyl-CoAs, leading to the formation of iso- and anteiso-branched sphingoid bases. libretexts.org For instance, the biosynthesis of d17:1iso sphingosine (B13886) in C. elegans involves the condensation of C15iso-CoA with L-serine. researchgate.net This suggests that the biosynthesis of this compound could be achieved by an SPT enzyme capable of utilizing 15-methylhexadecanoyl-CoA as a substrate.

Future research could focus on the discovery and characterization of novel SPTs from organisms known to produce branched-chain sphingolipids, such as certain bacteria and lower invertebrates. nih.govnih.gov The identification of an SPT-like enzyme in the oral pathogen Porphyromonas gingivalis that is essential for its sphingolipid production highlights the potential of microbial sources for novel biocatalysts. nih.gov Furthermore, protein engineering of known SPTs could be employed to alter their substrate specificity, enabling the specific production of this compound. A combinatorial biosynthesis approach, utilizing promiscuous enzymes like type III polyketide synthases that can accept long-chain substrates, could also be explored to generate a diversity of unnatural long-chain β-branch pyrones, which could serve as precursors or analogs. nih.gov

The enzymatic synthesis of the branched-chain fatty acid precursor, 15-methylhexadecanoic acid, is another critical aspect. In C. elegans, the synthesis of monomethyl-branched fatty acids is initiated by the enzyme ELO-5. researchgate.net Exploring the enzymatic pathways for branched-chain fatty acid synthesis from amino acid precursors could also provide a sustainable source for the acyl-CoA required for the SPT-catalyzed condensation. nih.gov